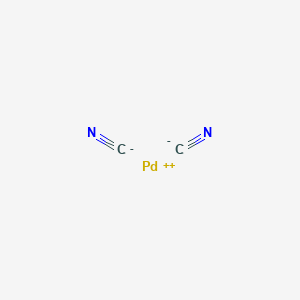

palladium(2+);dicyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El dicianuro de paladio(2+), también conocido como dicianuro de paladio(II), es un compuesto inorgánico con la fórmula química Pd(CN)₂. Aparece como un polvo gris pálido y es un polímero de coordinación. Este compuesto fue el primer compuesto de paladio aislado en forma pura. Fue descubierto por W. H. Wollaston en 1804 durante sus intentos de producir metal de platino puro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dicianuro de paladio(2+) se puede sintetizar añadiendo cianuro de mercurio a una solución preparada disolviendo platino impuro en agua regia. Este proceso precipita el cianuro de paladio, que luego se enciende para recuperar el metal de paladio .

Métodos de producción industrial

En entornos industriales, el dicianuro de paladio(2+) se produce haciendo reaccionar sales de paladio con iones cianuro en condiciones controladas. La reacción típicamente implica el uso de cloruro de paladio y cianuro de sodio, lo que resulta en la formación de dicianuro de paladio(2+) y cloruro de sodio como subproducto .

Análisis De Reacciones Químicas

Tipos de reacciones

El dicianuro de paladio(2+) experimenta varias reacciones químicas, que incluyen:

Oxidación: El dicianuro de paladio(2+) se puede oxidar para formar compuestos de estado de oxidación más alto.

Reducción: Se puede reducir a metal de paladio.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen oxígeno y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el gas hidrógeno o el borohidruro de sodio.

Sustitución: Los ligandos como las fosfinas o las aminas pueden reemplazar los ligandos cianuro en condiciones apropiadas.

Principales productos formados

Oxidación: Compuestos de paladio de estado de oxidación más alto.

Reducción: Metal de paladio.

Sustitución: Complejos de paladio con diferentes ligandos.

Aplicaciones Científicas De Investigación

Key Properties:

- Molecular Formula : Pd(CN)₂

- Appearance : Grey solid

- Solubility : Insoluble in water with a solubility product of log K_sp = -42 .

- Reactivity : Strong affinity for cyanide ions, facilitating the formation of stable complexes .

Catalytic Applications

Palladium(II) dicyanide plays a significant role as a catalyst in several chemical reactions:

- Synthesis of Alkenyl Nitriles : It facilitates the conversion of olefins into alkenyl nitriles, showcasing its utility in organic synthesis .

- Regioselective Reactions : Acts as a catalyst in the regioselective reaction between cyanotrimethylsilane and epoxides, demonstrating its effectiveness in forming specific products .

- Formation of Stable Complexes : The compound readily forms stable complexes with other ligands, which can be exploited in various catalytic processes .

Case Studies and Research Findings

Research has demonstrated the potential applications of palladium(II) dicyanide in various fields:

- Catalysis Research : Studies have shown that palladium(II) dicyanide can facilitate reactions typically requiring more reactive catalysts, thereby broadening its applicability in organic chemistry .

- Environmental Applications : Investigations into the recovery of palladium from aqueous solutions using photocatalytic processes have highlighted the role of palladium compounds, including palladium(II) dicyanide, in sustainable practices for metal recovery .

Mecanismo De Acción

El mecanismo de acción del dicianuro de paladio(2+) implica su capacidad para formar complejos de coordinación con varios ligandos. El centro de paladio puede sufrir reacciones de adición oxidativa, transmetalación y eliminación reductiva, lo que lo convierte en un catalizador versátil en la síntesis orgánica . Los objetivos moleculares y las vías involucradas dependen de la reacción específica y los ligandos utilizados .

Comparación Con Compuestos Similares

Compuestos similares

- dicianuro de platino(2+)

- dicianuro de níquel(2+)

- dicianuro de cobre(2+)

Unicidad

El dicianuro de paladio(2+) es único debido a su alta afinidad por los iones cianuro y su capacidad para formar complejos de coordinación estables. Tiene una constante de formación más alta en comparación con compuestos similares, lo que lo convierte en un catalizador más eficaz en varias reacciones .

Actividad Biológica

Palladium(II) dicyanide, with the chemical formula Pd CN 2, is an inorganic compound notable for its coordination polymer structure and significant biological activity. This article explores its biological interactions, particularly its cytotoxicity and antimicrobial properties, supported by various research findings and case studies.

Palladium(II) dicyanide is characterized as a grey solid that forms a coordination polymer. It features square planar palladium centers linked by cyanide ligands. The compound exhibits low solubility in water, with a solubility product of log Ksp=−42 . Its stability is enhanced in complexation reactions, particularly with cyanide ions, which demonstrates a high affinity for palladium .

| Property | Value |

|---|---|

| Chemical Formula | Pd CN 2 |

| Appearance | Grey solid |

| Solubility in Water | Very low |

| Solubility Product | log Ksp=−42 |

| Coordination Structure | Square planar |

Cytotoxicity

Recent studies have demonstrated that palladium(II) complexes exhibit significant cytotoxic effects against various tumor cell lines. For instance, one research evaluated the antiproliferative activity of palladium(II) complexes against human cancer cell lines such as Jurkat (leukemia), HCT-116 (colorectal carcinoma), and HeLa (cervical carcinoma). The findings indicated that certain palladium complexes had cytotoxicity comparable to cisplatin, a well-known chemotherapeutic agent .

Key Findings:

- Cytotoxicity Comparison: Palladium complexes showed IC50 values indicating effective inhibition of tumor cell proliferation.

- Mechanism of Action: Flow cytometry analyses revealed that these complexes can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and affecting cell cycle regulators such as Cyclin-D and P21 .

Antimicrobial Activity

In addition to anticancer properties, palladium(II) dicyanide has been investigated for its antimicrobial activity. Studies utilized the microdilution method to assess the minimum inhibitory concentration (MIC) and minimum microbicidal concentration (MMC) against various microbial strains. Results indicated selective and moderate antimicrobial activity for both palladium(II) complexes and their ligands .

Table 2: Antimicrobial Activity of Palladium(II) Complexes

| Microbial Strain | MIC (µg/mL) | MMC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Candida albicans | 64 | 128 |

Study on DNA Interaction

A significant aspect of palladium(II) dicyanide's biological activity involves its interaction with DNA. Research employing electronic absorption spectroscopy and fluorescence studies demonstrated that these complexes bind to calf thymus DNA via groove binding mechanisms. This interaction is crucial for their anticancer effects, as it facilitates the delivery of the drug to target cells .

Study on Tumor Cell Lines

In a comparative study, palladium(II) complexes were tested against several human tumor cell lines. The results highlighted that some complexes exhibited enhanced cytotoxicity against specific cancer types while maintaining lower toxicity towards non-cancerous cells like murine fibroblasts. This selectivity is vital for developing less harmful anticancer therapies .

Propiedades

Fórmula molecular |

C2N2Pd |

|---|---|

Peso molecular |

158.45 g/mol |

Nombre IUPAC |

palladium(2+);dicyanide |

InChI |

InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 |

Clave InChI |

XDASSWBZWFFNPX-UHFFFAOYSA-N |

SMILES canónico |

[C-]#N.[C-]#N.[Pd+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.